

Technical Support Center: Investigating the Epacadostat Phase III Trial Failure in Melanoma

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Compound of Interest					
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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the unexpected failure of the epacadostat Phase III ECHO-301 trial in melanoma.

Frequently Asked Questions (FAQs)

Q1: What was the scientific rationale for combining epacadostat with pembrolizumab in melanoma?

The combination of epacadostat, an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), with the anti-PD-1 antibody pembrolizumab was based on a strong preclinical rationale.[1] IDO1 is an enzyme that catalyzes the breakdown of the essential amino acid tryptophan into kynurenine.[1][2] This process has two main immunosuppressive effects within the tumor microenvironment:

- Tryptophan Depletion: Depletion of tryptophan inhibits the proliferation and function of effector T cells.[1]
- Kynurenine Production: The accumulation of kynurenine and its metabolites promotes the generation and activity of regulatory T cells (Tregs), further suppressing the anti-tumor immune response.

By inhibiting IDO1, epacadostat was expected to reverse this immunosuppression and enhance the anti-tumor activity of PD-1 blockade by pembrolizumab, which works by restoring



the function of exhausted T cells. Early phase trials showed promising results for this combination.[1][3]

Q2: What were the primary outcomes of the ECHO-301 Phase III trial?

The ECHO-301/KEYNOTE-252 trial was a Phase III, randomized, double-blind study that enrolled over 700 patients with unresectable or metastatic melanoma.[4][5] The trial aimed to evaluate the efficacy and safety of epacadostat in combination with pembrolizumab compared to pembrolizumab alone. The primary endpoints were progression-free survival (PFS) and overall survival (OS).[5][6]

The trial was stopped prematurely after an external Data Monitoring Committee review determined that the combination did not meet the primary endpoint of improving PFS.[4][5] There was also no significant improvement in OS.[4][6]

Table 1: Key Efficacy Outcomes of the ECHO-301 Trial

Endpoint	Epacadostat + Pembrolizuma b (n=354)	Placebo + Pembrolizuma b (n=352)	Hazard Ratio (95% CI)	p-value (one- sided)
Median Progression-Free Survival	4.7 months	4.9 months	1.00 (0.83–1.21)	0.52
Median Overall Survival	Not Reached	Not Reached	1.13 (0.86–1.49)	0.81

Source: Long GV, et al. Lancet Oncol. 2019.[6]

Q3: Why did the promising results from the Phase I/II ECHO-202 trial not translate to the Phase III ECHO-301 trial?

This is a critical question for the field of immuno-oncology. The Phase I/II ECHO-202/KEYNOTE-037 trial showed encouraging objective response rates (ORR) in patients with advanced melanoma treated with the epacadostat and pembrolizumab combination.[7][8] Several factors are hypothesized to contribute to this discrepancy:



- Patient Selection: The ECHO-301 trial did not select patients based on IDO1 expression in their tumors.[9] It is possible that only a subset of patients with high IDO1 expression would have benefited from the combination therapy.
- Single-Arm vs. Randomized Design: The earlier phase trials were single-arm studies, and the promising results were compared to historical controls.[10] The randomized, placebocontrolled design of the Phase III trial provides a more robust assessment of efficacy.
- Underestimation of Pembrolizumab Efficacy: The control arm (pembrolizumab monotherapy)
 in the ECHO-301 trial performed as expected based on previous studies.[10] The failure was
 due to the lack of added benefit from epacadostat.[10]

Table 2: Comparison of Melanoma Cohort Data from ECHO-202 and ECHO-301 Trials

Trial	Treatment Arm	Number of Patients	Objective Response Rate (ORR)	Median Progression- Free Survival (PFS)
ECHO- 202/KEYNOTE- 037 (Phase I/II)	Epacadostat + Pembrolizumab	63	56%	12.4 months
ECHO-301 (Phase III)	Epacadostat + Pembrolizumab	354	34.2%	4.7 months
ECHO-301 (Phase III)	Placebo + Pembrolizumab	352	31.5%	4.9 months

Sources: Hamid O, et al. ESMO 2017; Long GV, et al. Lancet Oncol. 2019.[6][7]

Troubleshooting Guides for Experimental Research

For researchers investigating the mechanisms behind the epacadostat trial failure, the following troubleshooting guides provide potential experimental avenues and detailed protocols.



Issue 1: Was IDO1 adequately inhibited in the tumor microenvironment?

Hypothesis: The dose of epacadostat used in the ECHO-301 trial (100 mg twice daily) may have been insufficient to achieve complete and sustained inhibition of IDO1 activity within the tumor, despite showing pharmacodynamic effects in peripheral blood.[11]

Experimental Approach:

- Assess IDO1 expression levels in pre- and on-treatment tumor biopsies: This can be achieved through immunohistochemistry (IHC).
- Measure tryptophan and kynurenine levels directly in tumor tissue and plasma: This will
 provide a direct readout of IDO1 enzymatic activity.

Experimental Protocols:

- Immunohistochemistry (IHC) for IDO1 and PD-L1:
 - Tissue Preparation: Use formalin-fixed, paraffin-embedded (FFPE) melanoma tissue sections (4-5 μm).
 - Antigen Retrieval: Perform heat-induced epitope retrieval using a low pH buffer (e.g., Dako Target Retrieval Solution, pH 6.1).
 - Primary Antibodies:
 - For IDO1: Monoclonal mouse anti-human IDO1 antibody (e.g., Millipore, clone 10.1).
 - For PD-L1: Monoclonal rabbit anti-human PD-L1 antibody (e.g., Dako, clone 28-8).
 - Detection System: Use a standard avidin-biotin-peroxidase complex method with a suitable chromogen (e.g., DAB for IDO1, and a contrasting chromogen for PD-L1 if performing multiplex IHC).
 - Scoring:



- IDO1: Evaluate expression in tumor cells and immune cells (e.g., endothelial cells).

 Scoring can be based on the percentage of positive cells and staining intensity.
- PD-L1: Define positivity based on the percentage of tumor cells with complete or partial linear membrane staining at any intensity (e.g., ≥1% for positivity).[12]
- LC-MS/MS for Tryptophan and Kynurenine Quantification:
 - Sample Preparation (Plasma):
 - To 100 μL of human plasma, add internal standards (e.g., Kyn-d4 and Trp-d5).
 - Precipitate proteins using an acid such as trifluoroacetic acid.
 - Centrifuge to pellet the precipitated proteins.
 - Analyze the supernatant directly.
 - LC-MS/MS System:
 - Utilize a triple quadrupole tandem mass spectrometer with an electrospray ionization
 (ESI) source in positive selected reaction monitoring (SRM) mode.
 - Precursor/Product Transitions (m/z):
 - Tryptophan: 204.9 > 187.9
 - Kynurenine: 209.0 > 192.1
 - Data Analysis: Quantify concentrations based on a standard curve generated with known concentrations of tryptophan and kynurenine.

Issue 2: Did tumors utilize compensatory metabolic pathways?

Hypothesis: Inhibition of IDO1 may have led to the upregulation of other tryptophan-catabolizing enzymes, such as tryptophan 2,3-dioxygenase (TDO) or IDO2, or alternative metabolic pathways to sustain tumor growth and immunosuppression.[9] Recent studies also



suggest that tumors can evade IDO1 inhibition by shunting tryptophan into an alternative metabolic pathway and increasing NAD+ synthesis, which can suppress CD8+ T cells.[13]

Experimental Approach:

- Gene Expression Analysis: Perform RNA sequencing or qRT-PCR on pre- and on-treatment tumor biopsies to assess the expression levels of IDO1, IDO2, TDO2, and genes involved in NAD+ synthesis.
- Metabolomic Profiling: Use LC-MS/MS to perform a comprehensive analysis of tryptophan metabolites and NAD+ levels in tumor tissue and plasma.

Issue 3: Does epacadostat have a dual role, including non-enzymatic functions?

Hypothesis: Beyond inhibiting its catalytic activity, epacadostat might paradoxically enhance the non-enzymatic signaling functions of IDO1, leading to an overall immunosuppressive effect.[2] [14] This could involve promoting the interaction of IDO1 with signaling partners like SHP phosphatases and PI3K.[9]

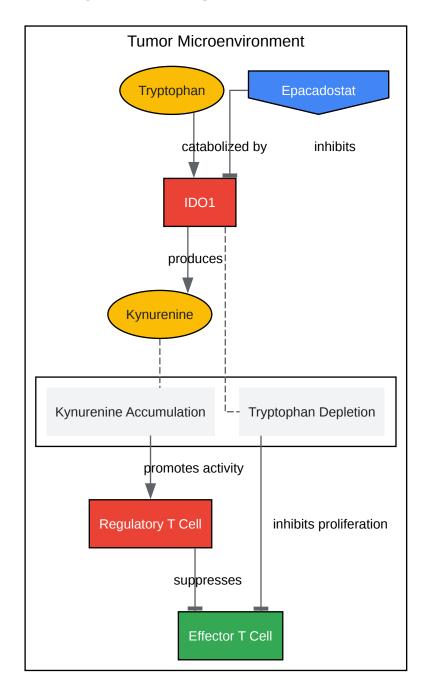
Experimental Approach:

- Co-immunoprecipitation (Co-IP) and Western Blotting:
 - Treat IDO1-expressing cancer cells or immune cells (e.g., plasmacytoid dendritic cells)
 with epacadostat.
 - Lyse the cells and perform Co-IP using an anti-IDO1 antibody.
 - Probe the immunoprecipitates for the presence of SHP-1, SHP-2, and the p85 subunit of PI3K via Western blotting. An increased association in the presence of epacadostat would support this hypothesis.
- Functional Assays:
 - Assess the impact of epacadostat on the immunosuppressive phenotype of dendritic cells by measuring the expression of tolerogenic markers (e.g., TGF-β) and their ability to



suppress T cell proliferation in co-culture experiments.

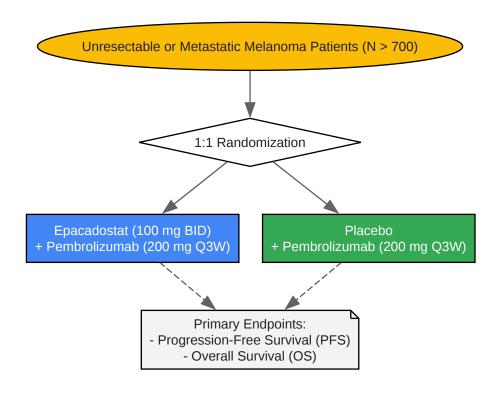
Visualizations Signaling Pathways and Experimental Workflows



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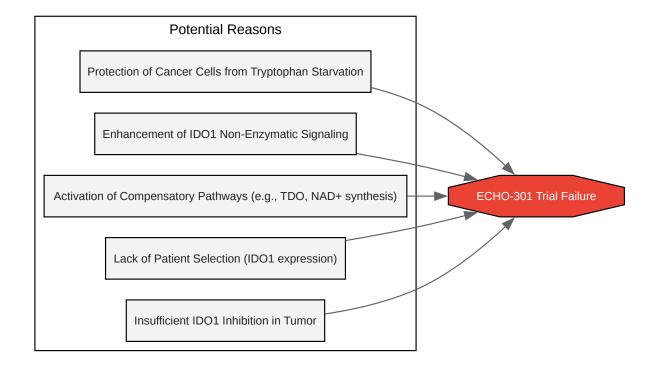
Caption: The IDO1 signaling pathway in the tumor microenvironment.





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Caption: Simplified design of the ECHO-301 Phase III clinical trial.





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Caption: Hypothesized reasons for the failure of the epacadostat Phase III trial.

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